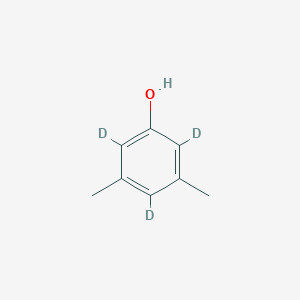

2,4,6-Trideuterio-3,5-dimethylphenol

Cat. No. B055418

Key on ui cas rn:

124285-98-9

M. Wt: 125.18 g/mol

InChI Key: TUAMRELNJMMDMT-QGZYMEECSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05969196

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.

Name

3,5-dimethylphenol isophorone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]1[CH2:9][C:6](C)([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.CC1C=C(O)C=C(C)C=1.O=C1CC(C)(C)CC(C)=C1>>[CH3:10][C:4]1[CH:3]=[C:2]([OH:1])[CH:9]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=C(CC(C)(C)C1)C

|

Step Two

|

Name

|

3,5-dimethylphenol isophorone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=C(C1)C)O.O=C1C=C(CC(C)(C)C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the yield of distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in yield

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=C(C1)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05969196

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.

Name

3,5-dimethylphenol isophorone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]1[CH2:9][C:6](C)([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.CC1C=C(O)C=C(C)C=1.O=C1CC(C)(C)CC(C)=C1>>[CH3:10][C:4]1[CH:3]=[C:2]([OH:1])[CH:9]=[C:6]([CH3:7])[CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=C(CC(C)(C)C1)C

|

Step Two

|

Name

|

3,5-dimethylphenol isophorone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=C(C1)C)O.O=C1C=C(CC(C)(C)C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the yield of distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in yield

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=C(C1)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |